molecular formula C12H19BN2O3 B1532314 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 2223035-77-4

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No. B1532314
M. Wt: 250.1 g/mol
InChI Key: LRZCARRDCNWOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of related compounds involves a dioxaborolane ring, which is a cyclic structure containing boron, oxygen, and carbon atoms . The specific molecular structure of “2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” is not detailed in the retrieved sources.


Chemical Reactions Analysis

Related compounds have been used in borylation reactions and hydroboration of alkyl or aryl alkynes and alkenes . The specific chemical reactions involving “2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” are not detailed in the retrieved sources.

Scientific Research Applications

Antiviral Activity

One notable application of pyrimidine derivatives, closely related to the structure of the compound , is in the development of antiviral agents. For example, 5-substituted 2,4-diaminopyrimidines have shown significant antiretroviral activity, highlighting the potential of pyrimidine derivatives in combating viral infections. These compounds have been investigated for their potential to inhibit the replication of retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, in cell culture. The specificity and potency of these derivatives suggest a promising avenue for developing new antiviral therapies (Hocková et al., 2003).

Antibacterial and Antifungal Properties

Pyrimidine derivatives have also been studied for their antimicrobial properties. The synthesis of novel chromone-pyrimidine coupled derivatives has been reported, with some compounds exhibiting potent antibacterial and antifungal activities. These findings underscore the potential of pyrimidine-based compounds in addressing various microbial infections, offering a new perspective on the development of antimicrobial agents (Tiwari et al., 2018).

Anti-inflammatory and Analgesic Agents

Research has extended into the synthesis of novel compounds derived from pyrimidine for their anti-inflammatory and analgesic properties. The exploration of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from pyrimidine bases has opened new avenues for the development of medications targeting inflammation and pain management. This research demonstrates the versatility of pyrimidine derivatives in medicinal chemistry, providing insights into their potential therapeutic applications (Abu‐Hashem et al., 2020).

Antioxidant Activity

The antioxidant properties of pyrimidine derivatives have been investigated, revealing that certain compounds exhibit promising activity against oxidative stress. This suggests the potential use of these derivatives as antioxidant agents, which could have implications for treating diseases associated with oxidative damage (Rani et al., 2012).

properties

IUPAC Name

2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O3/c1-6-16-10-14-7-9(8-15-10)13-17-11(2,3)12(4,5)18-13/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZCARRDCNWOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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